

5-Nitrobenzo[b]thiophene chemical properties and structure

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Compound of Interest

Compound Name: 5-Nitrobenzo[b]thiophene

Cat. No.: B1338478

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5-Nitrobenzo[b]thiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of **5-Nitrobenzo[b]thiophene**. This nitro-aromatic heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical and Physical Properties

5-Nitrobenzo[b]thiophene is a solid, light yellow to brown substance at room temperature. Its core structure consists of a benzene ring fused to a thiophene ring, with a nitro group substituted at the 5-position. This substitution significantly influences the molecule's electronic properties and reactivity.

Physicochemical Data

Property	Value	Source(s)
CAS Number	4965-26-8	[1] [2] [3]
Molecular Formula	C ₈ H ₅ NO ₂ S	[1] [2] [3]
Molecular Weight	179.20 g/mol	[1] [4]
Melting Point	149-150 °C	
Boiling Point	324.6 ± 15.0 °C (Predicted)	
Appearance	Light yellow to brown solid	
Solubility	Soluble in common organic solvents	[3]

Structural Identifiers

Identifier	Value	Source(s)
IUPAC Name	5-nitro-1-benzothiophene	
SMILES	C1=CC2=C(C=C1--INVALID-LINK--[O-])C=CS2	
InChI	InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H	
InChIKey	NOVKHIQVXQKSRL-UHFFFAOYSA-N	[4]

Molecular Structure and Spectroscopic Analysis

The structure of **5-Nitrobenzo[b]thiophene** has been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, high-resolution spectrum for **5-Nitrobenzo[b]thiophene** is not readily available in all public databases, characteristic chemical shifts for related nitro-substituted

benzo[b]thiophene derivatives have been reported.[5]

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group.
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule. The carbons closer to the nitro group and the sulfur atom will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Nitrobenzo[b]thiophene** is characterized by strong absorption bands corresponding to the nitro group.[5]

- Asymmetric NO_2 Stretch: Typically observed in the region of 1550-1490 cm^{-1} .
- Symmetric NO_2 Stretch: Typically observed in the region of 1355-1315 cm^{-1} .

Other characteristic peaks for the aromatic C-H and C=C stretching, as well as the C-S stretching vibrations of the thiophene ring, would also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight of 179.20.[4] Fragmentation patterns of benzothiophene derivatives can involve cleavage of the thiophene ring and loss of the nitro group.[5]

Experimental Protocols

Synthesis of 5-Nitrobenzo[b]thiophene

A common method for the synthesis of nitro-substituted benzothiophenes involves the nitration of the parent benzothiophene. The regioselectivity of the nitration is highly dependent on the reaction conditions.[5] While a specific detailed protocol for **5-Nitrobenzo[b]thiophene** is not explicitly available, a general procedure can be adapted from the synthesis of related compounds.[6]

Hypothetical Synthetic Protocol:

- Dissolution: Dissolve benzo[b]thiophene in a suitable solvent, such as acetic anhydride, in a flask equipped with a stirrer and a dropping funnel.
- Cooling: Cool the solution to 0-5 °C using an ice bath.
- Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling.
- Nitration: Add the nitrating mixture dropwise to the cooled benzothiophene solution while maintaining the temperature between 0-5 °C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice and stir until the ice has melted.
- Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
- Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Note: This is a generalized protocol and requires optimization for the specific synthesis of **5-Nitrobenzo[b]thiophene**.

Reactivity and Biological Significance

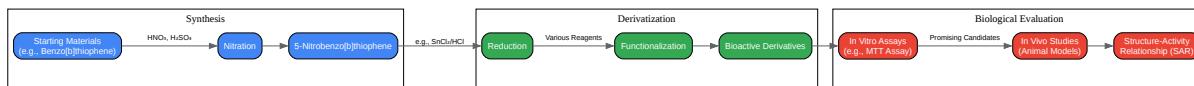
5-Nitrobenzo[b]thiophene is a key intermediate in the synthesis of a wide range of biologically active molecules.^[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of derivatives.

Role in Drug Development

Derivatives of **5-Nitrobenzo[b]thiophene** have shown significant potential as:

- **Anticancer Agents:** Many benzothiophene analogs exhibit potent cytotoxic activity against various human cancer cell lines.[1][7] The mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division, or the inhibition of protein kinases involved in cancer cell proliferation and survival.[8][9][10]
- **Anti-inflammatory and Analgesic Agents:** Certain derivatives have been evaluated for their anti-inflammatory and analgesic properties, potentially acting through the inhibition of enzymes like 5-lipoxygenase.[4]
- **Antimicrobial Agents:** The benzothiophene scaffold is present in numerous compounds with demonstrated activity against pathogenic bacteria and fungi.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of **5-Nitrobenzo[b]thiophene** derivatives.



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Caption: Experimental workflow for the synthesis and biological evaluation of **5-Nitrobenzo[b]thiophene** derivatives.

This logical flow highlights the journey from the basic chemical synthesis to the identification of potentially therapeutic lead compounds. The versatility of the **5-Nitrobenzo[b]thiophene** core makes it an attractive scaffold for the development of new drugs targeting a range of diseases.

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